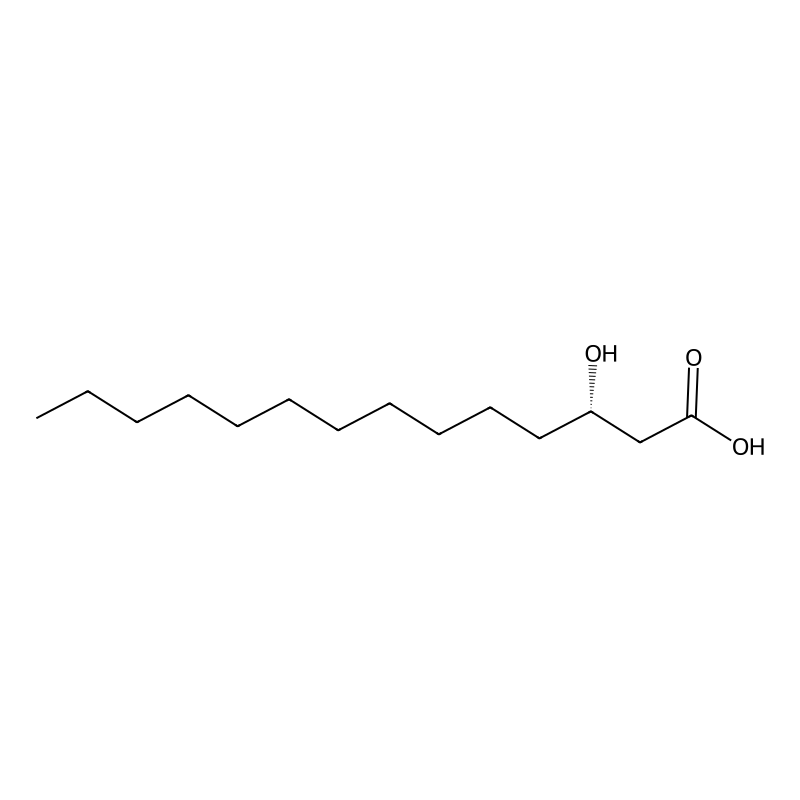

(S)-3-Hydroxymyristic acid

Content Navigation

Researchers requiring the unnatural (S)-enantiomer of 3-hydroxymyristic acid for Lipid A antagonist synthesis need a pure, TLR4-inert building block. Racemic mixtures introduce pro-inflammatory artifacts, invalidating controls and kinetic assays.

- Inert in TLR4 signaling, ensuring unambiguous negative control data.

- Rejected by LpxA/D acyltransferases, enabling substrate specificity studies.

- Ideal chiral standard for GC-MS/HPLC enantiomeric excess calibration.

SMolecule supplies ≥98% pure (S)-3-hydroxymyristic acid with verified stereochemistry and global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(S)-3-Hydroxymyristic acid (CAS 35683-15-9) is a 14-carbon beta-hydroxy fatty acid and the unnatural enantiomer of the primary lipid component found in Gram-negative bacterial Lipid A. While the natural (R)-enantiomer drives TLR4-mediated immunological activity, the (S)-enantiomer is procured as a specific chiral building block, an analytical reference standard, and a biologically inert control. Its specific stereochemistry makes it a required precursor for researchers and process chemists synthesizing stereochemically distinct lipid analogs, calibrating chiral chromatography methods, and probing the strict stereospecificity of acyltransferase enzymes.

Research Fit

Substituting (S)-3-hydroxymyristic acid with the natural (R)-isomer or a racemic mixture fundamentally compromises experimental and synthetic integrity [1]. In biological systems, the (R)-isomer acts as a TLR4 agonist and serves as the exact substrate for Lipid A biosynthesis enzymes such as LpxA and LpxD[2]. Utilizing a racemic mixture introduces active pro-inflammatory agonism into negative controls, while substituting with different carbon chain lengths (such as C12 or C16) disrupts the specific hydrophobic interactions required for precise enzyme binding clefts. Therefore, procurement of the pure (S)-enantiomer is strictly required for the synthesis of LPS antagonists, the execution of non-reactive enzymatic controls, and the accurate calibration of chiral analytical instruments.

Substitution Risk

LpxA Stereospecificity

LpxA, the first enzyme in Lipid A biosynthesis, exhibits strict stereospecificity for the natural (R)-3-hydroxymyristoyl-ACP [1]. In vitro assays demonstrate that while Escherichia coli LpxA efficiently transfers the (R)-isomer to UDP-GlcNAc, it completely rejects the (S)-enantiomer [2]. This absolute stereochemical discrimination makes (S)-3-hydroxymyristic acid an essential non-reactive control and a precursor for synthesizing metabolically stable, unnatural lipid A analogs that bypass natural LpxA/LpxD incorporation pathways.

| Evidence Dimension | Acyltransferase substrate utilization |

| Target Compound Data | (S)-3-hydroxymyristic acid: Not utilized as a substrate by E. coli LpxA |

| Comparator Or Baseline | (R)-3-hydroxymyristic acid: Efficiently utilized (primary natural substrate) |

| Quantified Difference | Absolute stereospecific exclusion of the (S)-enantiomer |

| Conditions | In vitro LpxA acyltransferase assay with UDP-GlcNAc |

Procurement of the pure (S)-enantiomer is critical for researchers needing a biologically inert control for LpxA/LpxD enzymatic assays or for synthesizing unnatural lipid analogs that resist bacterial enzymatic remodeling.

TLR4 Activity Abrogation

The natural (R)-3-hydroxymyristic acid is the critical structural determinant for the binding of Lipid A to the TLR4/MD-2 complex, which triggers pro-inflammatory responses [1]. Lipid A mimetics synthesized using the unnatural (S)-3-hydroxymyristic acid display drastically reduced or completely abrogated TLR4 agonistic activity compared to those containing the (R)-enantiomer . Consequently, the (S)-isomer is specifically procured as a structural building block to synthesize LPS antagonists and immunomodulatory adjuvants where pro-inflammatory toxicity must be intentionally minimized.

| Evidence Dimension | TLR4/MD-2 complex activation (pro-inflammatory signaling) |

| Target Compound Data | Lipid analogs with (S)-enantiomer: Minimal to no TLR4 agonism (acts as antagonist or negative control) |

| Comparator Or Baseline | Lipid analogs with (R)-enantiomer: Strong TLR4 activation (natural agonist) |

| Quantified Difference | Abrogation of pro-inflammatory TLR4 signaling |

| Conditions | Macrophage or dendritic cell TLR4 activation assays |

Buyers developing low-toxicity vaccine adjuvants or LPS antagonists must procure the (S)-enantiomer to prevent unwanted pro-inflammatory TLR4 activation inherent to the natural (R)-isomer.

Chiral Chromatography Calibration

Determining the exact enantiomeric purity of biological Lipid A extracts requires high-precision chiral analytical standards [1]. Using pure (S)-3-hydroxymyristic acid allows analytical chemists to establish distinct retention times on chiral GC-MS or HPLC columns, cleanly separating it from the natural (R)-enantiomer . A racemic mixture cannot provide the isolated baseline required to quantify trace (S)-isomer contamination in synthetic (R)-lipid A preparations, making the pure (S)-enantiomer a required reference material for rigorous quality control.

| Evidence Dimension | Chromatographic baseline resolution |

| Target Compound Data | Pure (S)-enantiomer: Provides an isolated reference peak for the unnatural isomer |

| Comparator Or Baseline | Racemic mixture: Co-elutes or complicates trace quantification of the minor enantiomer |

| Quantified Difference | Enables precise quantification of enantiomeric excess (ee) in synthetic or natural extracts |

| Conditions | Chiral GC-MS or HPLC analysis of derivatized beta-hydroxy fatty acids |

Analytical laboratories must procure the pure (S)-enantiomer to accurately validate the chiral purity of synthetic Lipid A products and biological samples.

Lipid Superlattice Formation

The stereochemistry of the 3-hydroxy group fundamentally dictates the hydrogen-bonding network in synthetic lipid mono- and bilayers [1]. When synthesizing phosphate-free ornithine lipids (OLs), the use of (S)-3-hydroxymyristic acid versus the (R)-enantiomer results in distinct diastereomeric lipid pairs (e.g., RS versus SS configurations) [2]. These stereochemical differences directly alter the molecular cross-sectional area and the oblique chain lattice parameters, such as the tilt angle and hydrogen bonding strength, in the membrane superlattice.

| Evidence Dimension | Membrane superlattice hydrogen-bonding and packing |

| Target Compound Data | (S)-3-hydroxymyristic acid-derived lipids: Distinct diastereomeric packing (e.g., SS configuration) |

| Comparator Or Baseline | (R)-3-hydroxymyristic acid-derived lipids: Natural packing configuration (e.g., RS configuration) |

| Quantified Difference | Altered molecular cross-sectional area and lattice tilt angle |

| Conditions | X-ray scattering and differential scanning calorimetry of synthetic lipid bilayers |

Materials scientists and biophysicists must select the exact (S)-enantiomer to engineer specific membrane fluidities and hydrogen-bonding networks in synthetic liposomes.

LPS Antagonists & Low-Toxicity Adjuvants

Where this compound is the right choice for pharmaceutical developers needing to bypass the pro-inflammatory TLR4 agonism inherent to the natural (R)-enantiomer.

LpxA/LpxD Enzymatic Controls

Where this compound is the right choice for microbiologists and biochemists studying Lipid A biosynthesis inhibitors, as it provides a structurally identical but enzymatically rejected baseline[1].

Chiral Reference Standards

Where this compound is the right choice for analytical laboratories quantifying enantiomeric excess (ee) in synthetic lipid preparations via chiral GC-MS or HPLC .

Synthetic Biomembrane Engineering

Where this compound is the right choice for biophysicists constructing specific ornithine lipid superlattices with precisely controlled hydrogen-bonding networks and membrane fluidities [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Use Classification

Explore Compound Types